Methyl 2,6-dichloroisonicotinate
Description
Significance of Pyridine-Based Chemical Entities in Advanced Research
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role in medicinal chemistry and other fields of advanced research. nih.govtandfonline.comresearchgate.net The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, is a structural motif found in numerous natural products, including vitamins and alkaloids. researchgate.netnih.gov The presence of the nitrogen atom imparts unique properties to the pyridine ring, such as basicity and the ability to participate in hydrogen bonding, which are critical for biological activity. nih.gov
The versatility of the pyridine scaffold allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse pharmacological properties. tandfonline.comwisdomlib.org These properties include antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and analgesic activities. nih.govtandfonline.com The ability to functionalize the pyridine ring at various positions enables chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules, thereby optimizing their interaction with biological targets like enzymes and receptors. researchgate.netnih.gov This adaptability has made pyridine derivatives a central focus in the design and synthesis of new therapeutic agents and other functional molecules. tandfonline.com
Scope of Academic Inquiry into Methyl 2,6-dichloroisonicotinate
Academic research on this compound primarily focuses on its utility as a precursor in the synthesis of more complex molecules. It is recognized as an important pharmaceutical intermediate. guidechem.comchemicalbook.com For instance, it serves as a key starting material for the synthesis of 1H-pyrrolo[3,2-b]pyridine compounds, which form the core structure of various pharmacologically active drugs. guidechem.com
Investigations into this compound often involve the exploration of its reactivity and the development of efficient synthetic methodologies. One reported synthesis of this compound involves the reaction of 2,6-dichloroisonicotinic acid with thionyl chloride, followed by treatment with anhydrous methanol (B129727). guidechem.com Another method starts with the suspension of 2,6-dichloroisonicotinic acid in anhydrous toluene (B28343), followed by reflux with thionyl chloride and subsequent reaction with anhydrous methanol. guidechem.com
Furthermore, research has explored the use of this compound derivatives as elicitors for inducing the biosynthesis of secondary metabolites in plants. nih.gov For example, novel derivatives have been synthesized and shown to enhance the production of bioactive compounds in plant cell cultures. nih.gov This highlights the compound's relevance beyond pharmaceutical synthesis and into the realm of plant biotechnology. The study of its chemical properties, such as its melting point of 82°C and boiling point of 298°C, provides foundational data for its application in various experimental settings.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molar Mass | 206.03 g/mol |
| Melting Point | 82 °C |
| Boiling Point | 298 °C |
| Density | 1.426 g/cm³ |
This data is compiled from various chemical databases. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKGHSUHOYEBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195310 | |
| Record name | Methyl 2,6-dichloroisonicotinate | |
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Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42521-09-5 | |
| Record name | 4-Pyridinecarboxylic acid, 2,6-dichloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 2,6-dichloroisonicotinate | |
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| Record name | Methyl 2,6-dichloroisonicotinate | |
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| Record name | Methyl 2,6-dichloroisonicotinate | |
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| Record name | Methyl 2,6-dichloroisonicotinate | |
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Synthetic Methodologies and Precursor Chemistry of Methyl 2,6 Dichloroisonicotinate
Established Synthetic Routes to Methyl 2,6-dichloroisonicotinate
The primary and most direct methods for synthesizing this compound begin with its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid.
Synthesis from 2,6-Dichloroisonicotinic Acid
A common industrial synthesis of this compound involves a two-step process starting from 2,6-dichloroisonicotinic acid. guidechem.com The initial step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, 2,6-dichloroisonicotinoyl chloride. This is typically achieved by treating the acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like toluene (B28343) or dichloromethane. guidechem.com The reaction mixture is heated to reflux to ensure complete conversion. guidechem.com
Once the formation of the acid chloride is complete, excess thionyl chloride and the solvent are removed, usually under reduced pressure. The resulting crude 2,6-dichloroisonicotinoyl chloride is then reacted with anhydrous methanol (B129727) (MeOH) to produce the methyl ester. guidechem.com This esterification step is typically carried out with stirring over several hours to yield the final product, this compound, as a white solid after purification. guidechem.com
Reaction Scheme: Step 1: Acid Chloride Formation 2,6-dichloroisonicotinic acid + SOCl₂ → 2,6-dichloroisonicotinoyl chloride
Step 2: Esterification 2,6-dichloroisonicotinoyl chloride + CH₃OH → this compound
Preparation via Esterification of 2,6-Dichloroisonicotinic Acid
Esterification is the cornerstone of producing this compound from its acid precursor. google.com While the method involving an intermediate acid chloride is prevalent, direct esterification methods, often referred to as Fischer esterification, can also be employed. These methods involve reacting the carboxylic acid directly with an excess of methanol in the presence of a strong acid catalyst. However, for substrates like 2,6-dichloroisonicotinic acid, the two-step approach via the more reactive acyl chloride is often preferred for achieving higher yields and reaction rates. guidechem.com
The process described in a report involves suspending 2,6-dichloroisonicotinic acid in anhydrous toluene, adding thionyl chloride, and refluxing the mixture for four hours. guidechem.com After removing the excess reagents, anhydrous methanol is added, and the mixture is stirred for another four hours. The final product is obtained as a white solid after vacuum distillation of the solvent. guidechem.com
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| 2,6-Dichloroisonicotinic acid | 1. Thionyl chloride2. Anhydrous Methanol | Toluene | 1. Reflux, 4h2. Stirring, 4h | This compound | Not Specified |
Precursors in this compound Synthesis
The synthesis of the direct precursor, 2,6-dichloroisonicotinic acid, relies on other commercially available starting materials, highlighting the broader chemical pathway.
Citrazinic acid (2,6-dihydroxyisonicotinic acid) is a key precursor in the synthesis of 2,6-dichloroisonicotinic acid. google.comchemicalbook.com The dihydroxy-substituted pyridine (B92270) ring of citrazinic acid can be converted to the dichloro-substituted ring through a chlorination reaction. This transformation is a critical step in obtaining the necessary backbone for this compound.
A common method involves heating citrazinic acid with a mixture of phosphorus oxychloride (POCl₃) and a phase-transfer catalyst like tetraethylammonium (B1195904) chloride. chemicalbook.com The reaction proceeds at high temperatures (130-145 °C) for an extended period to ensure the replacement of both hydroxyl groups with chlorine atoms, yielding 2,6-dichloroisonicotinic acid with high efficiency. chemicalbook.com This product then serves as the immediate precursor for esterification to this compound. google.com
| Reactant | Reagent | Conditions | Product | Yield |
| Citrazinic acid | Phosphoroxychloride, Tetraethylammonium chloride | 130°C for 18h, then 145°C for 2h | 2,6-Dichloroisonicotinic acid | 89% chemicalbook.com |
As detailed in section 2.1.1, 2,6-dichloroisonicotinoyl chloride is the pivotal intermediate in the most common synthesis of this compound from 2,6-dichloroisonicotinic acid. guidechem.com Its role is to activate the carboxyl group of the acid. Carboxylic acids are generally not reactive enough to readily form esters with alcohols. By converting the acid's hydroxyl group into a chlorine atom, the carbonyl carbon becomes much more electrophilic and susceptible to nucleophilic attack by methanol. This activation strategy significantly facilitates the esterification process, allowing the reaction to proceed under milder conditions and with higher yields than direct esterification. guidechem.com
Advanced Synthetic Approaches Involving this compound
Research has also explored the use of this compound as a building block to create novel, more complex molecules with specific biological activities. These advanced approaches demonstrate the compound's versatility as a chemical intermediate.
For instance, new derivatives of 2,6-dichloroisonicotinic acid (INA) have been synthesized to act as elicitors, which are compounds that induce defense responses in plants. nih.gov In one study, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) was chemically synthesized from the parent acid. nih.gov While this example modifies the ester group rather than starting from the methyl ester, it highlights the synthetic utility of the 2,6-dichloroisonicotinate scaffold. Such derivatives have shown promise in inducing the biosynthesis of secondary metabolites in plant cell cultures, potentially offering new tools for agricultural applications. nih.gov
Another area of advanced application is in the development of novel pesticides. google.com Research has been conducted to create new 2,6-dichloroisonicotinic acid ester derivatives with the aim of producing compounds that have high plant disease control activity, particularly against rice blast, without causing harm to the plants (phytotoxicity). google.com These synthetic efforts involve modifying the ester portion of the molecule to fine-tune its biological properties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgresearchgate.net These reactions generally involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com For a substrate like this compound, the two chlorine atoms serve as reactive handles for introducing a variety of functional groups, significantly enhancing its utility as a building block in medicinal chemistry and materials science.
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This methodology is highly valued for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.org
In the context of this compound, a Sonogashira coupling would facilitate the selective introduction of an alkyne moiety at one of the chloro-positions, leading to the synthesis of alkynyl-substituted pyridine derivatives. While direct literature on the Sonogashira coupling of this compound is not specified in the provided results, the reaction is widely applied to various bromo- and chloropyridines. soton.ac.uk A typical procedure involves reacting the dichlorinated substrate with a terminal alkyne in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and an amine like triethylamine (B128534), which also serves as the base. soton.ac.uk The catalytic system generally comprises a palladium(0) source, like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) salt, most commonly copper(I) iodide (CuI). soton.ac.uk The reaction's success with similar substrates, such as 6-bromo-3-fluoro-2-cyanopyridine, underscores its potential applicability for the selective functionalization of this compound. soton.ac.uk
Table 1: Typical Components in a Sonogashira Cross-Coupling Reaction
| Component | Role | Example(s) |
|---|---|---|
| Aryl/Vinyl Halide | Electrophilic coupling partner | This compound |
| Terminal Alkyne | Nucleophilic coupling partner | Phenylacetylene, 1-hexyne |
| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Facilitates the reaction, activates the alkyne | Copper(I) iodide (CuI) |
| Base | Neutralizes the HX byproduct, solvent | Triethylamine (Et₃N), Diethylamine (Et₂NH) |
Buchwald-Hartwig Mono-N-arylation for Amine Introduction
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling method for the synthesis of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of amines with aryl halides or pseudohalides, a transformation that is often challenging to achieve using traditional methods. wikipedia.org The reaction's development has provided a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgmit.edu
A specific application of this methodology has been demonstrated in the desymmetrization of this compound through a mono-N-arylation reaction. researchgate.netbond.edu.au Research has shown that a selective reaction can be achieved using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, a sterically hindered phosphine (B1218219) ligand such as XPhos, and a strong base like sodium tert-butoxide (t-BuONa). researchgate.netbond.edu.au This system successfully facilitates the coupling of aniline (B41778) with this compound to yield the mono-aminated product. researchgate.netbond.edu.au
The choice of coupling partners is critical, as the reaction is sensitive to both steric and electronic factors. researchgate.netbond.edu.au For instance, when m-anisidine (B1676023) was used under the same conditions, the reaction resulted in the amidation of the methyl ester rather than the desired C-N coupling. researchgate.netbond.edu.au This highlights the delicate balance of reactivity that must be considered when designing syntheses using this method. However, successful mono-N-arylation of m-anisidine was achieved with related substrates like 2,6-dichloro-N,N-diisopropylisonicotinamide, demonstrating the method's tunability. researchgate.netbond.edu.au
Table 2: Research Findings on Buchwald-Hartwig Mono-N-arylation of this compound
| Amine | Catalyst System | Outcome | Reference |
|---|---|---|---|
| Aniline | Pd(OAc)₂, XPhos, t-BuONa | Successful mono-N-arylation | researchgate.netbond.edu.au |
Chemical Reactivity and Transformation Studies of Methyl 2,6 Dichloroisonicotinate
Nucleophilic Aromatic Substitution Reactions
The pyridine (B92270) ring in methyl 2,6-dichloroisonicotinate is electron-deficient, a characteristic that is significantly amplified by the presence of two chlorine atoms at the 2 and 6 positions. This electronic arrangement makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the carbon atoms attached to the chlorine atoms, leading to the displacement of the chloride ions. The stability of the negatively charged intermediate, known as a Meisenheimer complex, is a crucial factor in these reactions, and it is effectively stabilized by the electron-withdrawing nature of the pyridine nitrogen and the chlorine substituents.
The substitution can occur at either the C2 or C6 position, and in some cases, both chlorine atoms can be replaced by nucleophiles. The choice of nucleophile and reaction conditions can be tuned to achieve mono- or di-substitution. Common nucleophiles used in these reactions include amines, alkoxides, and hydrazines. For instance, the reaction with amines can lead to the formation of 2-amino-6-chloropyridine (B103851) or 2,6-diaminopyridine (B39239) derivatives, which are valuable precursors in medicinal chemistry.
The reaction of polychlorinated pyridines with sodium azide (B81097) is a known method to introduce azide functionalities, which are precursors for various other transformations. For example, pentachloropyridine (B147404) has been shown to react with sodium azide to yield 2,4,6-triazido-3,5-dichloropyridine rsc.org. This highlights the feasibility of substituting the chlorine atoms in this compound with azide groups under similar conditions.
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| Pentachloropyridine | Sodium azide | 2,4,6-Triazido-3,5-dichloropyridine | rsc.org |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | 2,4-Dinitrophenylhydrazine | researchgate.net |
Ester Hydrolysis and Amidation Transformations
The methyl ester group at the C4 position of this compound can undergo typical ester transformations, most notably hydrolysis and amidation.
Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2,6-dichloroisonicotinic acid, can be achieved under either acidic or basic conditions. This transformation is often a necessary step in synthetic pathways where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. 2,6-Dichloroisonicotinic acid itself is a known inducer of plant resistance chemicalbook.com. The methyl ester is also recognized for its biological activity in this context chemicalbook.com.
Amidation: The direct reaction of this compound with ammonia (B1221849) or primary or secondary amines can lead to the formation of the corresponding amide. This reaction typically requires heating and may be catalyzed by a Lewis acid. Alternatively, a two-step procedure can be employed where the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a standard peptide coupling reagent. Amide derivatives of 2,6-dichloroisonicotinic acid have been synthesized and studied for their biological activities.
Deprotection Strategies in Functionalization
In the context of multi-step organic synthesis, the chloro and methyl ester groups of this compound can be considered as functional groups that may require transformation or "deprotection" to unmask a more reactive site.
The term deprotection here can be viewed in a broader sense:
Ester to Acid: The hydrolysis of the methyl ester to the carboxylic acid, as detailed in the previous section, can be seen as a deprotection step to enable further reactions at the carboxyl group.
Chloro Group Removal/Transformation: The chlorine atoms, while being excellent leaving groups for nucleophilic substitution, can also be removed reductively in some contexts, although this is less common. More frequently, their "deprotection" involves their replacement with another functional group via nucleophilic aromatic substitution, which then opens up new avenues for molecular elaboration. For example, substitution with an azide followed by reduction would yield an amino group.
Cycloaddition Reactions Facilitated by this compound Derivatives
While this compound itself does not directly participate in cycloaddition reactions, its derivatives can be tailored to act as precursors for such transformations. This typically involves the introduction of a reactive handle, such as an azide or an alkyne, onto the pyridine ring through nucleophilic substitution of one of the chloro groups.
A prominent application of this strategy is in the synthesis of 1,2,3-triazole-containing compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The formation of the 1,2,3-triazole ring is most commonly achieved via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
A plausible synthetic route starting from this compound would involve the following steps:
Introduction of an Azide: Selective nucleophilic substitution of one of the chlorine atoms with sodium azide to yield a methyl 2-azido-6-chloroisonicotinate derivative. The reactivity of polychlorinated pyridines towards sodium azide has been demonstrated rsc.org.
Cycloaddition: The resulting azido-pyridine derivative can then undergo a copper-catalyzed or thermal cycloaddition reaction with a terminal or internal alkyne to furnish the desired 1,2,3-triazole ring. The regioselectivity of the cycloaddition (1,4- vs. 1,5-disubstituted triazole) can often be controlled by the choice of catalyst and reaction conditions.
This approach allows for the modular synthesis of a library of triazolyl-pyridine compounds by varying the alkyne component in the cycloaddition step.
| Azide Precursor | Cycloaddition Partner | Product Type | Reference |
|---|---|---|---|
| 2,4,6-Triazido-3,5-dichloropyridine | Dimethyl acetylenedicarboxylate | Bis-triazole adduct | rsc.org |
| 2,4,6-Triazido-3,5-dichloropyridine | Norbornene | Mono-cycloadduct | rsc.org |
Derivatization Strategies and Novel Compound Synthesis Utilizing Methyl 2,6 Dichloroisonicotinate
Synthesis of Triazole-Isonicotinate Derivatives
The synthesis of isonicotinate (B8489971) derivatives featuring triazole rings is a significant area of research, primarily achieved by leveraging the reactivity of the chloro-substituents on the pyridine (B92270) core. The general strategy involves converting the chloro groups into alkyne functionalities, which then serve as precursors for cycloaddition reactions to form the triazole heterocycle.
The initial step towards triazole-containing isonicotinates involves the introduction of protected acetylene (B1199291) groups onto the pyridine ring. This is commonly accomplished via a Sonogashira cross-coupling reaction. Methyl 2,6-dichloroisonicotinate is reacted with (trimethylsilyl)acetylene in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a copper(I) co-catalyst. This reaction substitutes both chlorine atoms with trimethylsilylethynyl groups, yielding the key intermediate, methyl 2,6-bis((trimethylsilyl)ethynyl)isonicotinate. The trimethylsilyl (B98337) (TMS) groups act as protecting groups for the terminal alkyne, preventing unwanted side reactions.
Following the successful synthesis of the bis(trimethylsilyl)ethynyl derivative, the TMS protecting groups are removed to generate the terminal alkyne functionalities. This deprotection is typically achieved by treating the compound with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). nih.gov The resulting product is methyl 2,6-diethynylisonicotinate, a critical intermediate for building triazole rings. bldpharm.com
This diethynylisonicotinate intermediate is then utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," reacting with various organic azides (R-N₃) to produce a diverse library of bis(1,2,3-triazol-yl)isonicotinate derivatives. nih.govamhsr.org The pyridine and triazole scaffolds can create π–π interactions that are crucial for the molecule's ability to bind to biological targets. nih.gov
Table 1: Synthesis Pathway for Triazole-Isonicotinate Derivatives
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | This compound | (Trimethylsilyl)acetylene, Pd catalyst, Cu(I) co-catalyst | Methyl 2,6-bis((trimethylsilyl)ethynyl)isonicotinate | Introduction of protected alkyne groups |
| 2 | Methyl 2,6-bis((trimethylsilyl)ethynyl)isonicotinate | Tetrabutylammonium fluoride (TBAF) | Methyl 2,6-diethynylisonicotinate | Deprotection to form terminal alkynes |
| 3 | Methyl 2,6-diethynylisonicotinate | Organic Azide (B81097) (R-N₃), Cu(I) catalyst | Bis(1,2,3-triazol-yl)isonicotinate Derivative | Formation of the triazole rings via cycloaddition |
Halogen-Functionalized Isonicotinate Derivatives
The synthesis of the core structure, 2,6-dichloropyridine (B45657), is a fundamental process for producing this compound and other related halogenated derivatives. An established industrial method involves the high-temperature, liquid-phase chlorination of 2-chloropyridine (B119429). google.com This reaction is conducted in the absence of a catalyst or light, at temperatures between 195°C and 200°C under elevated pressure. google.com This process yields high-purity 2,6-dichloropyridine efficiently. google.com The starting material can be pure 2-chloropyridine or a mixture containing 2,6-dichloropyridine, as the product itself is stable under the reaction conditions. google.com Subsequent chemical steps, such as oxidation of a methyl group at the 4-position followed by esterification, are required to convert the 2,6-dichloropyridine precursor into this compound.
Derivatives as Elicitors for Plant Secondary Metabolites
Researchers have synthesized novel derivatives of 2,6-dichloroisonicotinic acid (INA) to act as elicitors, which are compounds that induce the production of secondary metabolites in plants. nih.gov Two such derivatives, TFINA and DPCEJ, have shown significant promise in this application. nih.govresearchgate.net
The synthesis of Trifluoroethyl 2,6-dichloroisonicotinate (TFINA) begins with 2,6-dichloroisonicotinic acid (INA). researchgate.net The INA is first converted into its more reactive acyl chloride form, 2,6-dichloroisonicotinoyl chloride, by reacting it with thionyl chloride (SOCl₂). researchgate.net The resulting acyl chloride is then subjected to acylation with 2,2,2-trifluoroethanol (B45653) in anhydrous methylbenzene, with triethylamine (B128534) added as a base to neutralize the HCl byproduct. researchgate.net This reaction yields the final product, TFINA. nih.govresearchgate.net
Table 2: Synthesis of TFINA
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Product |
| 2,6-Dichloroisonicotinoyl chloride | 2,2,2-Trifluoroethanol | Anhydrous Methylbenzene | Triethylamine | Trifluoroethyl 2,6-dichloroisonicotinate (TFINA) |
The synthesis of 2-(2,6-Dichloro-pyridine-4-carbonyloxy)-ethyl Jasmonate (DPCEJ) follows a similar pathway. researchgate.net It also utilizes the 2,6-dichloroisonicotinoyl chloride intermediate derived from INA and thionyl chloride. researchgate.net This acyl chloride is then reacted with 2-hydroxyethyl jasmonate through an acylation reaction. researchgate.net The reaction is carried out in anhydrous methylbenzene with triethylamine present, resulting in the formation of the jasmonate-conjugated derivative, DPCEJ. nih.govresearchgate.net
Table 3: Synthesis of DPCEJ
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Product |
| 2,6-Dichloroisonicotinoyl chloride | 2-Hydroxyethyl jasmonate | Anhydrous Methylbenzene | Triethylamine | 2-(2,6-Dichloro-pyridine-4-carbonyloxy)-ethyl Jasmonate (DPCEJ) |
Pyrimidine-4-Carboxamide (B1289416) Derivatives
The transformation of a pyridine nucleus, such as that in this compound, into a pyrimidine (B1678525) ring is a complex process that is not widely documented in mainstream chemical literature. Such a conversion would necessitate a ring-opening and subsequent ring-closing cascade, likely involving a reaction with a dinucleophile that can provide the additional nitrogen and carbon atoms required for the pyrimidine core.
One theoretical approach to synthesizing a pyrimidine-4-carboxamide from this compound involves a multi-step sequence. This hypothetical pathway could commence with the reaction of the isonicotinate with a strong nitrogen nucleophile, such as an amidine (e.g., formamidine (B1211174) or guanidine), under basic conditions. This type of reaction, sometimes related to a Dimroth rearrangement, can induce the cleavage of the pyridine ring and subsequent recyclization to form a new heterocyclic system. nih.gov
For instance, the reaction could proceed through an initial nucleophilic attack at the C-2 or C-6 position of the pyridine ring, followed by ring-opening. The resulting intermediate would then undergo an intramolecular cyclization to form a dihydropyrimidine (B8664642) derivative. Subsequent oxidation and functional group interconversion would be required to yield the final pyrimidine-4-carboxamide. The table below outlines a potential, though not experimentally verified, synthetic route.
Table 1: Hypothetical Synthesis of a Pyrimidine-4-Carboxamide Derivative
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Nucleophilic Attack & Ring Opening | Guanidine, NaH, DMF, Heat | Open-chain intermediate |
| 2 | Cyclization & Aromatization | Air oxidation or chemical oxidant (e.g., DDQ) | Dihydropyrimidine followed by Pyrimidine core |
| 3 | Hydrolysis of Ester | LiOH, THF/H₂O | Pyrimidine-4-carboxylic acid |
This proposed pathway highlights the synthetic challenges involved. The regioselectivity of the initial attack and the efficiency of the ring transformation would be critical factors influencing the viability of this approach. Research into ring transformations of highly substituted pyridines is an active area, but a direct, high-yielding synthesis of pyrimidine-4-carboxamides from this compound remains a subject for further investigation. wur.nl
Comparative Studies with Fluorinated and Methoxylated Analogs
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions can be theoretically compared with its 2,6-difluoro and 2,6-dimethoxy analogs. The rate and feasibility of these reactions are heavily influenced by the nature of the leaving group (Cl, F, or OCH₃) and the electronic stabilization of the intermediate Meisenheimer complex. nih.gov
Fluorinated Analogs: Generally, in nucleophilic aromatic substitution on electron-deficient rings, fluoride is a significantly better leaving group than chloride. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Although the C-F bond is stronger than the C-Cl bond, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the stabilized Meisenheimer intermediate. The powerful inductive electron-withdrawing effect of fluorine stabilizes this intermediate to a greater extent than chlorine, thus accelerating the reaction. Therefore, methyl 2,6-difluoroisonicotinate is expected to be substantially more reactive towards nucleophiles than its dichloro counterpart. nih.gov
Methoxylated Analogs: In contrast, the methoxy (B1213986) group is a very poor leaving group in SNAr reactions. The C-O bond is strong, and the methoxide (B1231860) anion (CH₃O⁻) is a stronger base than chloride or fluoride, making it less stable as a leaving group. Furthermore, the oxygen atom of the methoxy group can donate electron density to the aromatic ring via resonance, which destabilizes the negative charge of the Meisenheimer intermediate. Consequently, nucleophilic displacement of a methoxy group from an activated pyridine ring typically requires harsh reaction conditions (high temperatures and pressures) or the use of highly reactive nucleophiles. In many cases, substitution at other positions or different reaction pathways may be favored.
The following table summarizes the expected reactivity based on the properties of the substituents.
Table 2: Comparative Reactivity of Substituted Isonicotinates in SNAr
| Compound | Substituent (X) at C2, C6 | Inductive Effect | Resonance Effect | Leaving Group Ability | Expected Reactivity |
|---|---|---|---|---|---|
| Methyl 2,6-difluoroisonicotinate | -F | Strongly electron-withdrawing | Weakly electron-donating | Excellent | Highest |
| This compound | -Cl | Moderately electron-withdrawing | Weakly electron-donating | Good | Intermediate |
These comparative reactivities are crucial for designing synthetic strategies. For instance, if a selective monosubstitution is desired, the dichloro derivative might offer better control than the highly reactive difluoro analog. Conversely, for difficult substitutions, the difluoro compound would be the substrate of choice. The dimethoxy analog would generally be unsuitable for SNAr at the 2 and 6 positions but could be used if reactivity at other sites of a molecule is intended.
Biological and Biomedical Research Applications of Methyl 2,6 Dichloroisonicotinate and Its Derivatives
Anticancer Research Applications
Derivatives of 2,6-dichloroisonicotinic acid, the parent acid of methyl 2,6-dichloroisonicotinate, have been a focal point of research for developing novel anticancer agents. These efforts have concentrated on their ability to interfere with signaling pathways that are crucial for the growth and survival of cancer cells.
EGFR Kinase Inhibition
Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in regulating cell proliferation and survival. The inhibition of EGFR kinase is a well-established strategy in the treatment of certain cancers, particularly non-small cell lung cancer. nih.govnih.gov Research has been directed towards discovering dual inhibitors that can target both EGFR and other critical kinases, such as Aurora Kinase B (AURKB), to overcome drug resistance. nih.gov While direct studies on this compound as an EGFR kinase inhibitor are not prevalent, the broader class of substituted pyridine (B92270) and quinoline (B57606) derivatives, to which it belongs, has been a source of compounds designed and synthesized for this purpose. nih.gov For instance, certain 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives have been identified as dual inhibitors of EGFR and histone deacetylase (HDAC), demonstrating a potential therapeutic strategy for non-small cell lung cancer. nih.gov
Antiproliferative Activities of Derivatives
The antiproliferative activity of various heterocyclic compounds, including derivatives of pyridine and other nitrogen-containing ring systems, is a subject of extensive investigation. These compounds are evaluated for their ability to halt the proliferation of cancer cells. For example, certain chalcone (B49325) derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. mdpi.comresearchgate.net Similarly, pterocarpan (B192222) derivatives have shown low micromolar IC50 values against human cancer cell lines, indicating potent antiproliferative activity. rsc.org The general principle involves designing molecules that can interact with biological targets within cancer cells to arrest their growth. Ethylenediurea derivatives, for instance, have been shown to inhibit cancer cell proliferation without causing cytotoxicity to normal cells. mdpi.com
Activity against Specific Cancer Cell Lines (e.g., MCF-7)
The MCF-7 breast cancer cell line is a commonly used model for in vitro anticancer drug screening. mdpi.comnih.govmdpi.comrevistabionatura.com Numerous studies have reported the cytotoxic and antiproliferative effects of various chemical compounds against this cell line. For example, a monobenzyltin compound demonstrated strong cytotoxicity against MCF-7 cells with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov Chalcone derivatives have also been evaluated, with some showing significant activity against MCF-7 cells. mdpi.commdpi.com Furthermore, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and tested, with some compounds exhibiting potent antiproliferative effects on the MCF-7 cell line. mdpi.com
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
| Monobenzyltin compound C1 | MCF-7 | 2.5±0.50 μg/mL (48h) | nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (compound 2) | MCF-7 | 4.3 ± 0.11 µg/mL | mdpi.com |
| Chalcone-Dihydropyrimidone Hybrids | MCF-7 | <10 µM | mdpi.com |
Plant Defense and Secondary Metabolism Induction
In addition to its biomedical applications, this compound and its parent compound, 2,6-dichloroisonicotinic acid (INA), are well-documented for their roles in plant biology, particularly in activating plant defense responses.
Elicitor Properties for Plant Secondary Metabolite Biosynthesis
Elicitors are compounds that can trigger the production of secondary metabolites in plants, which often have defensive or medicinal properties. mdpi.comljmu.ac.uk 2,6-dichloroisonicotinic acid (INA) and its derivatives have been identified as effective elicitors. nih.gov In a study using a suspension culture of Taxus chinensis, two novel INA derivatives, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), were shown to significantly increase the accumulation of the bioactive compound taxuyunnanine C (Tc). nih.gov The addition of these derivatives led to a higher Tc content compared to the control and even to the application of INA itself, highlighting the potential of synthetic derivatives to enhance the production of valuable plant secondary metabolites. nih.gov
| Elicitor | Plant System | Secondary Metabolite | Result | Reference |
| Trifluoroethyl 2,6-dichloroisonicotinate (TFINA) | Taxus chinensis cell culture | Taxuyunnanine C (Tc) | 21.6 +/- 2.0 mg g(-1) | nih.gov |
| 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) | Taxus chinensis cell culture | Taxuyunnanine C (Tc) | 27.7 +/- 1.0 mg g(-1) | nih.gov |
| 2,6-dichloroisonicotinic acid (INA) | Taxus chinensis cell culture | Taxuyunnanine C (Tc) | 17.1 +/- 0.9 mg g(-1) | nih.gov |
| Control | Taxus chinensis cell culture | Taxuyunnanine C (Tc) | 13.7 +/- 1.0 mg g(-1) | nih.gov |
Induction of Systemic Acquired Resistance (SAR)
Systemic Acquired Resistance (SAR) is a broad-spectrum, long-lasting defense response in plants that is activated throughout the plant after an initial localized infection. nih.govfrontiersin.org 2,6-dichloroisonicotinic acid (INA) and its methyl ester, this compound, were among the first synthetic compounds demonstrated to activate SAR. nih.gov These compounds are considered functional analogs of salicylic (B10762653) acid (SA), a key signaling molecule in the SAR pathway. nih.govbayer.com The application of INA can induce resistance against a wide range of pathogens, including viruses, bacteria, and fungi. bayer.com While effective, the use of INA can sometimes be limited by its tolerance in certain crops, which has led to the development of other SAR activators like benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH). nih.gov The mechanism of SAR induction by these synthetic activators is believed to involve the same signaling pathway as salicylic acid. nih.gov
Stimulation of Taxuyunnanine C Accumulation in Plant Cell Cultures
The application of elicitors in plant cell cultures is a key strategy for enhancing the production of valuable secondary metabolites. While direct studies on this compound are not extensively documented in this specific context, the underlying principles of elicitation by related compounds suggest its potential. Its parent compound, 2,6-dichloroisonicotinic acid (INA), is a well-known synthetic elicitor that triggers defense responses in plants. nih.gov This activity is analogous to other elicitors, such as methyl jasmonate, which have been successfully used to stimulate the production of taxoids, including Taxuyunnanine C, in cell cultures of various Taxus species. researchgate.netflinders.edu.au
Taxuyunnanine C is a taxoid with significant physiological activity, including the potential to enhance neuron growth factor (NGF) activity, which is relevant for research into conditions like Alzheimer's disease. researchgate.net Research on Taxus chinensis cell suspension cultures has demonstrated that elicitation is a powerful tool to boost the yield of this compound. For instance, repeated elicitation with methyl jasmonate in airlift bioreactors has led to a significant increase in Taxuyunnanine C production, reaching up to 565 ± 47 mg/L. researchgate.net Another study employing a jasmonate analog, 2,3-dihydroxypropyl jasmonate (DHPJA), in combination with sucrose (B13894) feeding and in-situ adsorption, achieved a yield of 1,715.13 ± 124.12 mg/l. flinders.edu.au
These findings establish a clear precedent for the use of elicitors to increase Taxuyunnanine C accumulation. Given that this compound is the methyl ester of the potent elicitor INA, it represents a strong candidate for similar applications. nih.gov The process of elicitation triggers a cascade of defense-related responses in the plant cells, which often involves the upregulation of biosynthetic pathways leading to the production of secondary metabolites like taxoids. researchgate.netnih.gov
Table 1: Effects of Elicitation on Taxuyunnanine C (TC) Production in Taxus chinensis Cell Cultures
| Elicitor | Culture System | Elicitation Strategy | TC Yield (mg/L) | Reference |
|---|---|---|---|---|
| Methyl Jasmonate (100 µM) | Airlift Bioreactor (1 L) | Repeated addition on days 8, 14, and 20 | 565 ± 47 | researchgate.net |
| 2,3-dihydroxypropyl jasmonate (DHPJA) (100 µM) | Flask/Bioreactor | Repeated elicitation with sucrose feeding and in-situ adsorption (XAD-7) | 1715.13 ± 124.12 | flinders.edu.au |
Induction of Defense Gene Expression in Plants
This compound and its parent acid, 2,6-dichloroisonicotinic acid (INA), are potent synthetic inducers of plant immunity. nih.govresearchgate.net These compounds function as plant activators, triggering a state of heightened defensive capacity known as Systemic Acquired Resistance (SAR). bayer.comufl.edu SAR provides long-lasting, broad-spectrum protection against a variety of pathogens, including fungi, bacteria, and viruses. bayer.comyoutube.com
The mode of action does not involve direct toxicity to pathogens. Instead, these elicitors mimic natural defense signals, activating the plant's own defense-related genes. researchgate.netresearchgate.net Application of INA has been shown to induce the expression of a suite of defense genes, most notably the Pathogenesis-Related (PR) proteins, such as PR1. nih.gov PR proteins have antimicrobial properties and are considered molecular markers for the onset of SAR. nih.gov
Research has demonstrated the efficacy of INA in various plant species. In tobacco, INA treatment leads to the accumulation of PR proteins and confers resistance to the Tobacco Mosaic Virus. nih.gov In tomato, seed priming with INA enhances resistance against Clavibacter michiganensis, the causal agent of bacterial canker, and is associated with the upregulation of defense-related gene expression. researchgate.net Similarly, INA protects cucumber plants from the fungal pathogen Colletotrichum lagenarium. nih.gov The ester derivative of INA, CGA 41397, has also been identified as a powerful SAR-inducer. nih.gov
The activation of these defense pathways involves complex signaling cascades. Studies suggest that INA may act by inhibiting a specific protein kinase (BBPK), which is a component of the signaling pathway that regulates the expression of defense genes. nih.gov
Table 2: Documented Effects of 2,6-dichloroisonicotinic acid (INA) as a Plant Defense Inducer
| Plant Species | Pathogen | Observed Effect | Reference |
|---|---|---|---|
| Tomato (Solanum lycopersicum) | Clavibacter michiganensis | Induction of disease resistance, upregulation of defense genes. | researchgate.net |
| Cucumber (Cucumis sativus) | Colletotrichum lagenarium | High levels of protection achieved by foliar spray or root drench. | nih.gov |
| Tobacco (Nicotiana tabacum) | Tobacco Mosaic Virus (TMV) | Induction of PR proteins and resistance. | nih.gov |
| General | Various | Induction of Systemic Acquired Resistance (SAR). | bayer.comufl.edu |
Enzyme Inhibition Studies
PDE4B Inhibitory Properties
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cellular signaling. mdpi.com Inhibition of PDE4, particularly the PDE4B isoform which is abundant in immune and inflammatory cells, is a significant therapeutic strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). mdpi.commdpi.com
While direct studies on this compound as a PDE4B inhibitor are limited in the reviewed literature, its core structure is closely related to classes of compounds that have demonstrated potent PDE4 inhibitory activity. Specifically, derivatives of nicotinamide (B372718) (the amide of nicotinic acid, an isomer of isonicotinic acid) have been developed as selective PDE4 inhibitors. cnpereading.comwipo.inttandfonline.com Structure-activity relationship (SAR) studies on various heterocyclic scaffolds, including pyrimidines and pyridazinones, have yielded compounds with high inhibitory activity and selectivity for PDE4B over other isoforms like PDE4D, the inhibition of which is associated with side effects like emesis. mdpi.com
For example, manipulation of a pyrimidine (B1678525) scaffold led to the development of a compound with an IC₅₀ of 13 nM on PDE4B2 and a 433-fold selectivity over PDE4D2. mdpi.com The development of such selective inhibitors is a key goal in the field. Given that this compound is a derivative of a pyridine carboxylic acid, its scaffold represents a potential starting point for the design of novel PDE4B inhibitors. Further research would be required to synthesize and test derivatives for their specific inhibitory activity against PDE4B.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metalloenzyme that plays a key role in the biosynthesis of fatty acid ethanolamides (FAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govrsc.org As such, inhibitors of NAPE-PLD are valuable research tools for exploring the functions of this enzyme and the biological roles of FAEs. nih.gov
A review of the current scientific literature does not show evidence of this compound or its immediate derivatives being investigated as NAPE-PLD inhibitors. The discovery of small-molecule inhibitors for this enzyme is an active area of research, and several distinct chemical scaffolds have been identified.
One of the first selective NAPE-PLD inhibitors identified is ARN19874, a quinazoline (B50416) sulfonamide derivative. nih.govrsc.orgresearchgate.net This compound is believed to inhibit the enzyme by binding to the diatomic zinc center in the active site via its sulfonamide group. nih.gov More recently, analogues of the selective estrogen receptor modulator (SERM) desketoraloxifene (B1670293) have been found to exhibit weak, but notable, inhibition of NAPE-PLD, with IC₅₀ values in the micromolar range. acs.org For instance, desketoraloxifene itself showed an IC₅₀ of 58 µM against NAPE-PLD. acs.org
Table 3: Examples of Identified NAPE-PLD Inhibitors
| Compound Name/Class | Core Structure | Reported IC₅₀ | Reference |
|---|---|---|---|
| ARN19874 | Quinazoline sulfonamide | ~34 µM | nih.govresearchgate.net |
| Desketoraloxifene | Desketoraloxifene | 58 µM | acs.org |
| Desketoraloxifene analogue 17b | Desketoraloxifene | 67 µM | acs.org |
These findings highlight that while the search for potent and selective NAPE-PLD inhibitors continues, the scaffolds identified so far are structurally distinct from isonicotinic acid derivatives.
Mechanistic Investigations and Structure Activity Relationship Sar Studies
Mechanistic Pathways of Derivatization Reactions
The derivatization of Methyl 2,6-dichloroisonicotinate primarily involves reactions at the chlorine-substituted positions and the ester group. The two chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction class for functionalizing electron-deficient aromatic rings.
The SNAr mechanism generally proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. The rate of this reaction is influenced by the electron-withdrawing nature of the pyridine nitrogen and the other chlorine atom, which stabilize the negative charge of the Meisenheimer intermediate.
However, recent studies have indicated that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. The specific pathway, whether stepwise or concerted, can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, reactions with some nucleophiles may be subject to general base catalysis.
A practical example of the derivatization of the closely related 2,6-dichloroisonicotinic acid (INA) involves its conversion into novel elicitors for plant secondary metabolite biosynthesis. In one study, INA was chemically synthesized into trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ). nih.gov This demonstrates the feasibility of modifying the carboxylic acid functionality to create esters with specific biological activities.
Structure-Activity Relationship Studies for Biological Potency
The biological activity of derivatives of this compound is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a desired biological effect, guiding the design of more potent and selective compounds.
Influence of Substituents on Enzyme Inhibition
While specific enzyme inhibition data for derivatives of this compound is not extensively available in the public domain, SAR principles can be inferred from studies on other substituted pyridine inhibitors. For example, in a series of farnesyl-protein transferase inhibitors with a tricyclic pyridine core, the nature of the substituent at the 3-position of the pyridine ring had a significant impact on potency. nih.gov Halogen substituents such as chloro, bromo, and iodo resulted in equipotent compounds, while a fluoro substituent led to a tenfold decrease in activity. nih.gov Small alkyl groups like methyl were well-tolerated and resulted in potent inhibitors, whereas bulky substituents such as tert-butyl or phenyl led to inactive compounds. nih.gov Furthermore, polar groups like amino, alkylamino, and hydroxyl at this position also decreased activity. nih.gov
These findings suggest that for derivatives of this compound, the size, polarity, and electronic properties of substituents introduced at the 2- and 6-positions would be critical for any potential enzyme inhibitory activity.
A study on pyridazinone derivatives as glucan synthase inhibitors also highlights the importance of systematic structural modifications to optimize biological activity. researchgate.net
The following table illustrates the impact of different ester derivatives of 2,6-dichloroisonicotinic acid on the production of a plant secondary metabolite, taxuyunnanine C (Tc), which can be considered a measure of biological potency in this specific system. nih.gov
| Compound | Concentration (µM) | Tc Content (mg g⁻¹) |
| Control | - | 13.7 ± 1.0 |
| 2,6-dichloroisonicotinic acid (INA) | 100 | 17.1 ± 0.9 |
| Trifluoroethyl 2,6-dichloroisonicotinate (TFINA) | 100 | 21.6 ± 2.0 |
| 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) | 100 | 27.7 ± 1.0 |
This table shows the effect of different derivatives on the production of taxuyunnanine C in Taxus chinensis cell cultures. Data sourced from a study on synthetic elicitors. nih.gov
Role of the Ester Moiety in Binding Interactions
In some cases, the ester may act as a prodrug, being hydrolyzed in vivo by esterases to release the corresponding carboxylic acid, which may be the active form of the molecule. The stability of the ester bond to hydrolysis is influenced by steric and electronic factors. Bulky groups near the ester can sterically hinder the approach of esterases, increasing the compound's metabolic stability.
The importance of the ester can be probed by synthesizing and testing analogues where the ester is replaced by other functional groups, such as an amide or an ether. For example, in a study of Z-bisdehydrodoisynolic acid derivatives, converting the carboxylic acid to a methyl ester significantly increased its binding affinity to estrogen receptors, although this did not translate to increased activity in a reporter gene assay. carewellpharma.in This highlights the complex relationship between binding affinity and functional activity.
Sensitivities of Cross-Coupling Methods to Steric and Electronic Factors
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for creating carbon-carbon bonds and are frequently used to functionalize halogenated heterocycles like this compound. The success and regioselectivity of these reactions are highly sensitive to both steric and electronic factors of the substrate, coupling partner, and catalyst system.
For dichloropyridines, cross-coupling typically occurs preferentially at the C2 and C6 positions, which are activated by the electron-withdrawing nitrogen atom. The relative reactivity of the two chlorine atoms in this compound can be influenced by the electronic effects of the methyl ester group at the 4-position.
Studies on the cross-coupling of 2,4-dichloropyridines have shown that the site of reaction can be controlled by the choice of ligand on the palladium catalyst. researchgate.net Very sterically hindered N-heterocyclic carbene (NHC) ligands can promote coupling at the C4 position, overcoming the conventional preference for the C2 position. researchgate.net This demonstrates that steric bulk around the metal center can override the inherent electronic preferences of the substrate.
In Suzuki-Miyaura couplings, the electronic nature of the boronic acid also plays a role. Generally, these reactions are less susceptible to the electronic properties of the boronic acid, with a wide range of substituted arylboronic acids giving good yields. However, the electronic character of the pyridine ring itself has a significant effect; increased electron-deficiency generally enhances reactivity.
The following table summarizes the general sensitivities of cross-coupling reactions on dichlorinated pyridine systems, which can be extrapolated to this compound.
| Factor | Influence on Cross-Coupling |
| Steric Hindrance (Ligand) | Bulky ligands can favor reaction at less sterically hindered positions and influence regioselectivity. |
| Steric Hindrance (Substrate) | Bulky substituents near a reactive site can hinder the approach of the catalyst, directing the reaction to another site. |
| Electronic Effects (Substrate) | Electron-withdrawing groups on the pyridine ring generally increase the rate of oxidative addition, a key step in the catalytic cycle. |
| Electronic Effects (Ligand) | Electron-rich ligands can facilitate the oxidative addition step of the catalytic cycle. |
Advanced Characterization and Analytical Methodologies in Research
Chromatographic Techniques for Compound Analysis and Purification
Chromatographic methods are indispensable for both assessing the purity of methyl 2,6-dichloroisonicotinate and for its isolation from reaction mixtures. High-performance liquid chromatography (HPLC) is a primary tool for analytical assessment, while column chromatography is often utilized for purification on a larger scale.
High-Performance Liquid Chromatography (HPLC) for Separation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, a reverse-phase HPLC method is typically employed. One established method utilizes a C18 column with a mobile phase composed of a 70:30 mixture of acetonitrile (B52724) and water. Detection is commonly achieved using a UV detector set to a wavelength of 254 nm, a region where the pyridine (B92270) ring of the molecule exhibits strong absorbance. Under these conditions, this compound has a reported retention time of 5.2 minutes.
This HPLC method is not only crucial for determining the purity of the compound but also for monitoring the progress of chemical reactions and detecting the presence of any impurities, such as the hydrolyzed product, 2,6-dichloroisonicotinic acid. The robustness of this technique allows for reliable quality control in research and manufacturing processes.
Table 1: HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18 |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Detection | UV at 254 nm |
| Retention Time | 5.2 minutes |
Column Chromatography for Product Purification
For the purification of this compound on a preparative scale, column chromatography is a widely used technique. The principles of separation are similar to that of HPLC, often employing a silica (B1680970) gel stationary phase and a suitable organic solvent system as the mobile phase. The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation of the desired product from unreacted starting materials and by-products.
Furthermore, the analytical HPLC method described is scalable and can be adapted for preparative separation to isolate impurities or purify the main compound. guidechem.com Another common and straightforward method for the purification of this compound is recrystallization. This technique involves dissolving the crude product in a suitable hot solvent, such as methanol (B129727), and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The purity of the recrystallized product, which often appears as needle-like crystals, can be verified by its melting point and by the aforementioned HPLC method.
Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for elucidating the molecular structure of this compound and confirming its identity. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.
¹H NMR: In the ¹H NMR spectrum of this compound, the protons on the pyridine ring and the methyl ester group would give rise to distinct signals. Due to the symmetrical nature of the molecule, the two protons on the pyridine ring at positions 3 and 5 are chemically equivalent and would be expected to appear as a singlet in the aromatic region of the spectrum. The three protons of the methyl group of the ester would also appear as a singlet, but at a much higher field (lower ppm value). The integration of these signals would correspond to a 2:3 proton ratio.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, one would expect to see signals corresponding to the different carbon environments. This would include distinct peaks for the carbonyl carbon of the ester, the carbon of the methyl group, and the carbons of the pyridine ring. The two chlorinated carbons (C2 and C6) would be equivalent, as would the two carbons bearing protons (C3 and C5). The quaternary carbon at position 4 would also produce a unique signal.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0 | Singlet | 2H, Pyridine-H |
| ¹H | ~3.9 | Singlet | 3H, -OCH₃ |
| ¹³C | ~164 | Singlet | C=O |
| ¹³C | ~152 | Singlet | C2, C6 |
| ¹³C | ~145 | Singlet | C4 |
| ¹³C | ~125 | Singlet | C3, C5 |
| ¹³C | ~53 | Singlet | -OCH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band would be anticipated in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching of the ester would likely appear in the 1250-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. The C-H stretching of the methyl group would be visible around 2950-3000 cm⁻¹. Finally, the C-Cl stretching vibrations would be expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| C=O (Ester) | 1720 - 1740 |
| C-O (Ester) | 1250 - 1300 |
| Aromatic C=C, C=N | 1400 - 1600 |
| C-H (Methyl) | 2950 - 3000 |
| C-Cl | < 800 |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (205.0 g/mol for the most common isotopes). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with [M+2]⁺ and [M+4]⁺ peaks having relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as the loss of chlorine atoms.
Computational Chemistry and Molecular Modeling Studies
In Silico Approaches to Compound Evaluation
In silico evaluation involves using computational models to predict a compound's properties. This can include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, as well as physicochemical characteristics like solubility and lipophilicity. Such studies are fundamental in early-stage drug development to identify candidates with favorable properties. However, specific in silico studies dedicated to evaluating Methyl 2,6-dichloroisonicotinate are not present in the current body of scientific literature. General computational tools and databases like PubChem exist, providing basic computed properties for a vast number of molecules, including this compound, but detailed, focused research reports are absent. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com It is commonly used to predict the interaction between a small molecule (ligand) and a protein receptor. This allows researchers to hypothesize the binding mode and affinity of a compound.
Receptor Binding Predictions (e.g., EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. bohrium.com Molecular docking is frequently used to predict how potential inhibitors might bind to its kinase domain. While numerous studies have been published on the docking of various ligands to EGFR, there is no specific research available that details the molecular docking of this compound to EGFR or predicts its binding affinity.
Interaction Analysis with Enzymes (e.g., PDE4B)
Phosphodiesterase 4B (PDE4B) is an enzyme involved in intracellular signaling and is a target for inflammatory and neurological disorders. Analysis of the interaction between small molecules and enzymes like PDE4B through computational methods can provide insights into potential inhibitory mechanisms. Currently, there are no published studies that analyze the specific molecular interactions between this compound and the PDE4B enzyme.
Prediction of Binding Interactions with Biological Targets
Predicting the binding interactions of a compound with various biological targets is a cornerstone of computational drug discovery. nih.gov This involves identifying potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. Without specific molecular docking or simulation studies for this compound, any prediction of its binding interactions with biological targets would be purely speculative. Research on related isonicotinate (B8489971) derivatives has been conducted for other targets, such as DHDPS enzyme in Mycobacterium tuberculosis, but this cannot be directly extrapolated to this compound and its potential targets. researchgate.net
Future Research Directions and Translational Perspectives
Exploration of New Biological Targets and Therapeutic Applications
While Methyl 2,6-dichloroisonicotinate is recognized for its role in inducing Systemic Acquired Resistance (SAR) in plants, its full therapeutic and biological potential remains largely untapped. nih.govresearchgate.net Future research should pivot towards identifying and validating novel molecular targets to broaden its application spectrum.
Agrochemical Applications: The primary and most well-documented biological application is in agriculture, where its parent acid, 2,6-dichloroisonicotinic acid (INA), and its derivatives function as plant defense activators. researchgate.net They mimic natural signals to induce SAR, providing broad-spectrum protection against viruses, bacteria, and fungi. researchgate.netnih.gov Future studies could explore its efficacy against a wider array of plant pathogens and investigate its potential in different crop systems. A key research avenue is the use of its derivatives as elicitors to enhance the production of valuable secondary metabolites in plant cell cultures, a concept demonstrated by the increased yield of taxuyunnanine C in Taxus chinensis cultures. nih.gov
Pharmaceutical Potential: The isonicotinic acid scaffold is present in numerous pharmacologically active compounds, suggesting a promising, yet underexplored, future in medicine for its derivatives. nih.gov
Anti-inflammatory Agents: Research on related isonicotinic acid derivatives has demonstrated significant anti-inflammatory activity, potentially through the inhibition of Reactive Oxygen Species (ROS) and the Cyclooxygenase-2 (COX-2) enzyme. nih.gov Future investigations should focus on whether this compound or its simple derivatives can act as inhibitors of specific inflammatory mediators like COX-2, providing a mechanistic basis for their potential development as anti-inflammatory drugs. nih.gov
Neurological Disorders: The compound has been noted as a building block for molecules aimed at treating neurological disorders. guidechem.com The specific targets within the central nervous system are yet to be defined. Future translational research could employ high-throughput screening and computational methods to identify potential protein targets in neurological pathways, such as specific receptors or enzymes, paving the way for the rational design of new neuro-active compounds. nih.gov
Antimicrobial Activity: While its role as a plant defense elicitor against pathogens is known, direct antimicrobial activity is another area for exploration. Studies on other isonicotinic acid derivatives have assessed their potential against bacteria, including Mycobacterium. nih.gov Future work could screen this compound and its novel analogues against a panel of human and animal pathogens.
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The translation of this compound from a laboratory reagent to a widely used precursor in industry necessitates the development of more efficient, scalable, and sustainable synthetic methods. Current methods often rely on the esterification of 2,6-dichloroisonicotinic acid.
One documented laboratory-scale synthesis involves suspending the precursor acid in toluene (B28343), followed by refluxing with thionyl chloride. After removing the excess thionyl chloride, the intermediate is treated with anhydrous methanol (B129727) to yield the final product as a white solid. guidechem.com Another reported method involves reacting the acid with thionyl chloride in dichloromethane, followed by further steps. guidechem.com The precursor acid itself can be synthesized from citrazinic acid using phosphoryl chloride and a phase transfer catalyst. chemicalbook.com
Future research in synthetic methodology should focus on:
Green Chemistry Principles: Developing synthetic routes that avoid hazardous reagents like thionyl chloride and chlorinated solvents. This could involve exploring solid acid catalysts or enzymatic esterification processes.
Process Intensification: Investigating continuous flow chemistry for the synthesis, which can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processing.
Scale-Up Optimization: Detailed studies on reaction kinetics and thermodynamics to optimize conditions for large-scale industrial production, ensuring cost-effectiveness and high purity.
Optimization of Derivatization Strategies for Specific Biological Activities
The core structure of this compound is a prime candidate for derivatization to fine-tune its biological activity. The ester, the chlorine atoms, and the pyridine (B92270) ring itself are all potential sites for modification.
A key research finding demonstrated that modifying the methyl ester group can significantly enhance biological activity. A study that synthesized two novel derivatives, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), found them to be more potent elicitors for the biosynthesis of the secondary metabolite taxuyunnanine C than the parent methyl ester. nih.gov For instance, DPCEJ led to a taxuyunnanine C content of 27.7 +/- 1.0 mg g⁻¹, compared to 17.1 +/- 0.9 mg g⁻¹ for the parent acid INA. nih.gov
This highlights a clear strategy for future research:
Ester Group Modification: Systematically synthesizing a library of ester derivatives with varying alkyl and aryl groups to modulate lipophilicity and steric properties. This can optimize uptake and interaction with target sites in both plants and mammalian systems.
Amide Derivatives: Exploring the synthesis of amides from the parent acid, as research has indicated that amide derivatives of 2,6-dichloroisonicotinic acid can be more biologically active than the acid itself in inducing plant resistance. researchgate.net
Pyridine Ring Substitution: Investigating the substitution or replacement of the chlorine atoms. While the dichlorination is key to some of its activities, replacing one or both chlorines with other functional groups (e.g., fluoro, methoxy) could drastically alter the electronic properties of the ring and lead to new biological activities, a strategy common in medicinal chemistry. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies: Combining the synthesis of these derivatives with rigorous biological testing and computational modeling to build detailed SAR models. These models would guide the rational design of next-generation compounds with highly specific and potent activities.
Advanced Mechanistic Elucidation of Biological Effects
A deep understanding of how a molecule exerts its effects at a molecular level is crucial for its optimization and safe application. For this compound, the mechanistic details vary depending on the biological context.
In plants, the mechanism for inducing SAR is partially understood. It is known to be a functional analogue of salicylic (B10762653) acid (SA), a key hormone in plant defense signaling. researchgate.netfrontiersin.org Research suggests that its derivatives act within the SA signaling pathway, likely at a point between SA accumulation and the function of the key regulatory protein NPR1 (Nonexpressor of Pathogenesis-Related Genes 1). nih.govresearchgate.net Future mechanistic studies in plants should aim to:
Identify the direct binding protein(s) or receptor(s) for this class of compounds.
Use transcriptomics and proteomics to map the downstream signaling cascade it activates.
Clarify how its signaling integrates with other plant defense pathways.
In the context of potential pharmaceutical applications, the mechanisms are speculative and largely inferred from related structures. For its anti-inflammatory potential, the hypothesis is that it may inhibit enzymes like COX-2. nih.gov For neurological applications, the targets are unknown. guidechem.com Advanced research to elucidate these mechanisms should include:
In Vitro Target-Based Assays: Testing the compound against a panel of purified enzymes and receptors known to be involved in inflammation and neurological function.
Molecular Docking and Simulation: Using the compound's structure to computationally model its interaction with the active sites of potential protein targets to predict binding affinity and mode of action. nih.gov
Cell-Based Assays: Employing modern cell biology techniques to observe the effects of the compound on signaling pathways, gene expression, and protein activation within relevant human cell lines.
By pursuing these integrated research directions, the scientific community can unlock the full potential of this compound, translating a simple chemical building block into a range of advanced applications in agriculture and medicine.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2,6-dichloroisonicotinate with high purity?
- Methodological Answer : The compound is typically synthesized via esterification of 2,6-dichloroisonicotinic acid using methanol in the presence of a catalyst (e.g., thionyl chloride or sulfuric acid). Post-reaction, purification is achieved through recrystallization from a solvent system such as ethanol/water. Confirmation of purity is critical, with a reported melting point of 82–83°C serving as a key benchmark .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Melting Point Analysis : Compare observed mp (82–83°C) with literature values to assess purity .
- Spectroscopic Techniques : Use -NMR (e.g., δ 8.45 ppm for pyridine protons) and -NMR to confirm structural integrity.
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% threshold).
- Elemental Analysis : Verify %C, %H, and %N align with theoretical values (C: 40.81%, H: 2.44%, N: 6.79%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does this compound function in plant immune response studies, and what experimental models validate its efficacy?
- Methodological Answer : The compound acts as a chemical inducer of systemic acquired resistance (SAR) in plants. In Arabidopsis thaliana models, foliar application (0.1–1.0 mM) triggers salicylic acid-dependent defense pathways. Validation includes:
- Quantitative PCR : Measure upregulation of PR-1 (Pathogenesis-Related 1) gene expression.
- Bioassays : Challenge treated plants with Pseudomonas syringae to assess reduced pathogen colonization .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Standardized Conditions : Replicate experiments under controlled solvent (e.g., CDCl₃), temperature, and concentration.
- Comparative Analysis : Cross-reference data from peer-reviewed journals and chemical databases (e.g., NIST).
- Collaborative Verification : Share samples with independent labs to confirm spectral reproducibility .
Q. How does the compound’s stability vary under different storage conditions, and what analytical methods assess degradation?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 25°C (60% humidity) and 40°C (75% humidity) for 6 months.
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed 2,6-dichloroisonicotinic acid) using a UV detector (λ = 254 nm).
- Recommendations : Store in airtight containers at –20°C with desiccants to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
